gamma-Sanshool

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

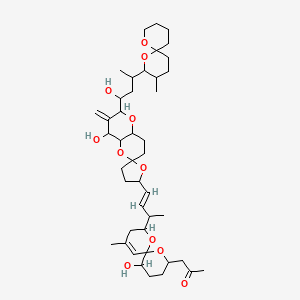

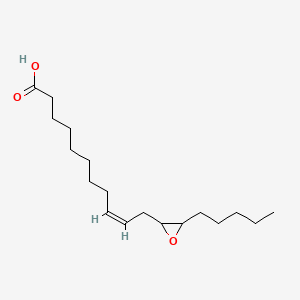

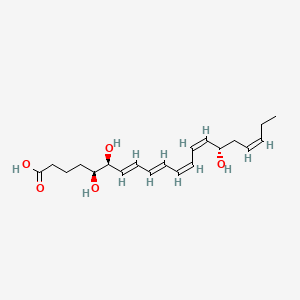

Gamma-Sanshool is an enamide obtained by the formal condensation of 2-methylpropanamine with tetradeca-2,4,8,10,12-pentaenoic acid . It is isolated from Zanthoxylum piperitum and exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase .

Synthesis Analysis

This compound and hydroxy-gamma-sanshool have been synthesized from simple building blocks using an alkyne to E,E-1,3-diene isomerization reaction to stereoselectively install the E,E-2,4-diene group of the key synthetic intermediate 2E,4E,8Z,10E,12E-tetradecapentaenoic acid . This acid was then converted into both this compound and hydroxy-gamma-sanshool by reaction with the appropriate amines .Molecular Structure Analysis

The molecular formula of this compound is C18H27NO . It has a net charge of 0, an average mass of 273.41310, and a mono-isotopic mass of 273.20926 .Chemical Reactions Analysis

Wittig reactions of ylides with ethyl 4-oxobut-2-enoate as well as (2E,4E)-hex-2,4-dienal were key steps to construct a carbon skeleton . The 2E,4Z-isomer in ethyl 8-hydroxyocta-2,4-dienoate can be isomerized to the desired 2E,4E-isomer with iodine as a catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

γ-Sanshool, a polyunsaturated amide compound found in Zanthoxylum species such as Sichuan peppercorns, has been synthesized from basic building blocks, showcasing its chemical complexity and potential for varied applications. This synthesis work provides a foundation for further exploration in various fields (Xu‐Dong Xia & P. Toy, 2014).

Pharmacokinetics and Metabolism

A study focusing on the pharmacokinetics of γ-Sanshool and related compounds identified sensitive methods for their detection in biological systems, which is essential for understanding their behavior in vivo and potential therapeutic applications (Rong Rong et al., 2016).

Nuclear Science and Measurement Technologies

In the field of nuclear science, research involving γ-Sanshool or related methodologies includes the development of gamma thermometers for high-level gamma heating measurements and the assessment of neutron contribution to nuclear heating, highlighting its relevance in advanced measurement technologies (R. Van Nieuwenhove & L. Vermeeren, 2020).

Sensory and Neurological Effects

γ-Sanshool has been identified as a key compound in the sensory effects of certain plants, like the toothache tree. It affects somatosensory neurons, offering insights into mechanisms of pain and sensory perception, which could have implications for developing pain-relief therapies (Makoto Tsunozaki et al., 2013).

Anticancer Potential

A study demonstrated that γ-Sanshool possesses anti-proliferation and apoptosis-inducing activities in human hepatocarcinoma cells. This suggests its potential as an anticancer agent, highlighting the need for further research into its therapeutic applications (Yu You et al., 2015).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

78886-65-4 |

|---|---|

Molekularformel |

C18H27NO |

Molekulargewicht |

273.4 g/mol |

IUPAC-Name |

(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |

InChI |

InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ |

InChI-Schlüssel |

KVUKDCFEXVWYBN-FMBIJHKPSA-N |

Isomerische SMILES |

C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C |

SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

Kanonische SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

melting_point |

88 - 89 °C |

Physikalische Beschreibung |

Solid |

Synonyme |

alpha-sanshool beta-sanshool gamma-sanshool sanshool |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

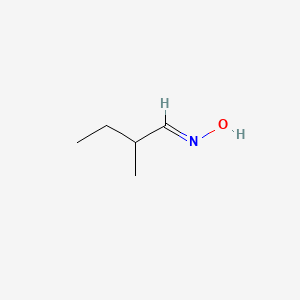

![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)

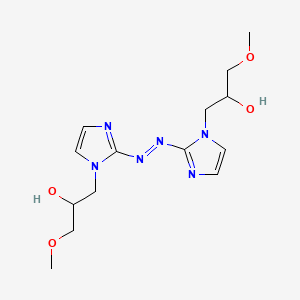

![4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B1238895.png)